Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol
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Overview
Description
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol is a complex organic compound that belongs to the class of chlorophenoxy acids. This compound is characterized by the presence of multiple chlorine atoms attached to phenolic and acetic acid moieties. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol typically involves the chlorination of phenolic compounds followed by esterification with acetic acid. The reaction conditions often require the presence of catalysts such as red phosphorus or other halogenation agents to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes where phenolic precursors are treated with chlorine gas in the presence of catalysts. The resulting chlorinated phenols are then esterified with acetic acid under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenolic compounds, quinones, and other derivatives that have significant applications in different fields .
Scientific Research Applications
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: An analogue of acetic acid with three chlorine atoms, used in biochemistry and cosmetic treatments.
2,4,5-Trichlorophenoxyacetic acid: A herbicide used to defoliate broad-leafed plants.
Triclopyr: A systemic foliar herbicide used to control broadleaf weeds.
Uniqueness
Acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol is unique due to its high degree of chlorination and its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
90986-23-5 |
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Molecular Formula |
C14H6Cl8O4 |
Molecular Weight |
521.8 g/mol |
IUPAC Name |
acetic acid;2,4,6-trichloro-3-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O2.C2H4O2/c13-2-1-3(14)11(9(20)10(2)21)22-12-7(18)5(16)4(15)6(17)8(12)19;1-2(3)4/h1,21H;1H3,(H,3,4) |
InChI Key |
LZXNFYIVTUSWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=C(C(=C(C(=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
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